2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride
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Overview
Description
2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromo and nitro group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 4-bromoacetophenone followed by reduction and subsequent amination. The nitration step introduces the nitro group, while the reduction step converts the nitro group to an amine. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The presence of the bromo and nitro groups enhances its reactivity and binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)ethylamine;hydrochloride
- 4-Bromo-2-nitroaniline
- 2-Bromo-4-nitroaniline
Uniqueness
2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride is unique due to the combination of the bromo and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-7-2-1-6(3-4-10)8(5-7)11(12)13;/h1-2,5H,3-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNWJCVBRWKZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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